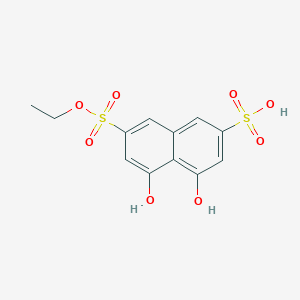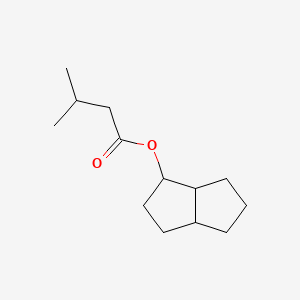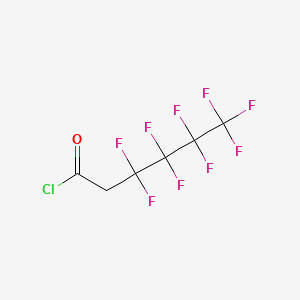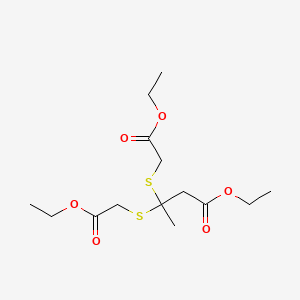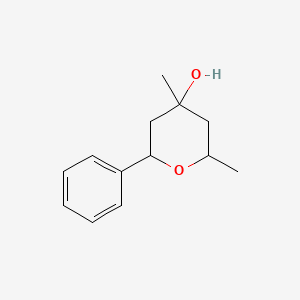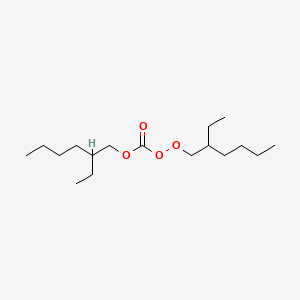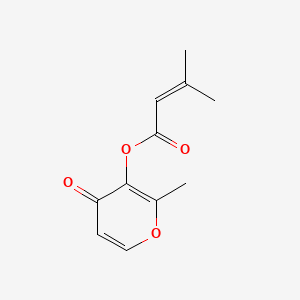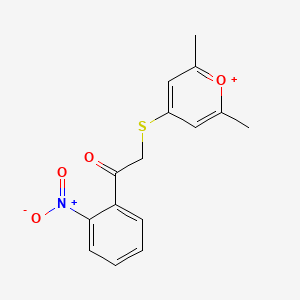
Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- is a complex organic compound that belongs to the class of pyrylium salts These compounds are known for their aromaticity and stability, making them valuable in various chemical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- typically involves the reaction of 2,6-dimethylpyrylium salts with 2-(2-nitrophenyl)-2-oxoethylthiol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, with additional steps for purification and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The nitrophenyl and oxoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of products with different functional groups.
科学的研究の応用
Chemistry
In chemistry, Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- is used as a precursor for the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its unique structure allows it to interact with biological molecules in specific ways, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The presence of the nitrophenyl group suggests possible applications in drug development, particularly in targeting specific molecular pathways.
Industry
Industrially, Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- involves its interaction with molecular targets through its aromatic and functional groups. The compound can form stable complexes with other molecules, influencing their reactivity and function. The nitrophenyl group plays a crucial role in these interactions, potentially affecting enzyme activity and cellular signaling pathways.
類似化合物との比較
Similar Compounds
- Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate
- Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
Uniqueness
Compared to similar compounds, Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- stands out due to its unique combination of functional groups. The presence of both the nitrophenyl and oxoethyl groups enhances its reactivity and potential applications in various fields. Its stability and ability to undergo diverse chemical reactions make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
5330-90-5 |
|---|---|
分子式 |
C15H14NO4S+ |
分子量 |
304.3 g/mol |
IUPAC名 |
2-(2,6-dimethylpyrylium-4-yl)sulfanyl-1-(2-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H14NO4S/c1-10-7-12(8-11(2)20-10)21-9-15(17)13-5-3-4-6-14(13)16(18)19/h3-8H,9H2,1-2H3/q+1 |
InChIキー |
LJQDHNXSHVMURA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=[O+]1)C)SCC(=O)C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



